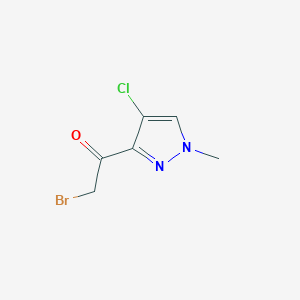

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Description

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a brominated ketone derivative featuring a substituted pyrazole ring. This compound is characterized by a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole moiety. Its molecular structure renders it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds. The bromoethanone group (-COCH2Br) is a reactive site for nucleophilic substitution, enabling diverse functionalization pathways .

Properties

IUPAC Name |

2-bromo-1-(4-chloro-1-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O/c1-10-3-4(8)6(9-10)5(11)2-7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHFXWYHFBJPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at the 4-Position

Chlorination is achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). In a method analogous to CN102399211A, chlorination of 1-methyl-1H-pyrazol-3-yl ethanone with POCl₃ at 60–80°C introduces the 4-chloro substituent. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst.

Methylation at the 1-Position

Methylation is typically performed using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃). For instance, treating 4-chloro-1H-pyrazol-3-yl ethanone with CH₃I in acetone at 50°C for 4 hours yields the 1-methyl derivative.

Bromination of the Acetyl Group

Electrophilic Bromination with Phosphorus Tribromide

As detailed in CN102399211A, bromination of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone using phosphorus tribromide (PBr₃) and bromine (Br₂) in dichloromethane at 20–40°C introduces the bromoacetyl group. The mechanism involves generation of Br⁺ ions, which attack the ketone’s α-carbon.

Reaction conditions :

Radical Bromination with Potassium Persulfate

WO2021096903A1 describes an alternative method using potassium persulfate (K₂S₂O₈) and sulfuric acid (H₂SO₄) in acetonitrile. This oxidant generates sulfate radicals (SO₄·⁻), abstracting hydrogen from the ketone’s α-position to form a radical intermediate, which reacts with Br₂.

Optimized parameters :

Comparative Analysis of Bromination Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Electrophilic (PBr₃/Br₂) | PBr₃, Br₂ | Dichloromethane | 20–40°C | 80–85% | >95% |

| Radical (K₂S₂O₈/H₂SO₄) | K₂S₂O₈, H₂SO₄, Br₂ | Acetonitrile | 55–65°C | 75–80% | 90–93% |

Key insights :

- Electrophilic bromination offers higher yields and purity but requires handling toxic PBr₃.

- Radical bromination is safer and scalable but necessitates precise control of radical initiation.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Patents emphasize solvent recycling to reduce costs. For example, dichloromethane from electrophilic bromination is distilled and reused, lowering raw material expenses by 15–20%.

Catalytic Efficiency

Sulfuric acid in radical bromination acts as both a catalyst and pH adjuster, minimizing side products. Reducing H₂SO₄ to 0.1 eq decreases corrosion risks without sacrificing yield.

Chemical Reactions Analysis

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Scientific Research Applications

Biological Applications

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

- Anti-inflammatory : Potential use in treating inflammatory diseases.

- Analgesic : May provide pain relief properties.

- Antimicrobial : Exhibits activity against various pathogens.

Preliminary studies suggest that 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone may interact with biological macromolecules such as proteins and nucleic acids, influencing cellular signaling pathways. Further research is required to elucidate these interactions fully and assess their implications for therapeutic applications.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrazole derivatives found that compounds similar to 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was noted to enhance biological activity due to increased lipophilicity.

Case Study 2: Anti-inflammatory Effects

Research published in RSC Advances highlighted the anti-inflammatory potential of pyrazole derivatives, suggesting that compounds like 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone could serve as lead compounds for developing new anti-inflammatory agents. The study emphasized the need for further exploration of structure–activity relationships.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-Bromoacetophenone | Simple aromatic ketone | Antimicrobial |

| 4-Chloroacetophenone | Chloro-substituted aromatic ketone | Analgesic |

| 2-Bromo-N-(pyrazolyl)acetamide | Pyrazole derivative | Anticancer |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group in the compound make it reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various chemical reactions and biological assays to study enzyme activity and protein interactions .

Comparison with Similar Compounds

Structural Comparisons

Heterocyclic Core Variations

- Pyrazole Derivatives: 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ): Features a pyrazolone ring with a 4-chlorophenyl substituent. The bromine is positioned on the pyrazolone core, differing from the ethanone-substituted pyrazole in the target compound. This structural variation impacts reactivity, as pyrazolones are more prone to keto-enol tautomerism . 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23, ): Contains a bromomethyl group, enhancing electrophilicity compared to the target compound .

- Isoxazole Derivatives: 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone (): Replaces the pyrazole with an isoxazole ring. Molecular weight: 280.12 .

- Triazole Derivatives: 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (): Substitutes pyrazole with a 1,2,3-triazole ring. The triazole’s nitrogen-rich structure enhances hydrogen-bonding capacity, influencing crystal packing and solubility .

Substituent Effects

- Halogenation Patterns: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (): Contains dual bromine and fluorine substituents on the aromatic ring, increasing molecular weight (296 g/mol) and density (1.914 g/cm³) compared to the target compound . 2-Bromo-1-(4-methoxyphenyl)ethanone (): The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This difference affects electrophilic aromatic substitution reactivity .

Physicochemical Properties

Biological Activity

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CAS RN: 2068151-92-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Formula

- Molecular Formula: CHBrClNO

- Molecular Weight: 237.48 g/mol

- SMILES Notation: CN1C=C(C(=N1)C(=O)CBr)Cl

Safety Information

The compound is classified with several hazard statements including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled). Proper safety precautions should be taken when handling this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell types, such as:

- Lung Cancer

- Breast Cancer (MDA-MB-231 cells)

- Liver Cancer (HepG2 cells)

In vitro studies showed significant antiproliferative activity against these cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory activities. For instance, the compound's structure may provide a scaffold for developing selective COX inhibitors. A review indicated that various pyrazole derivatives exhibited promising anti-inflammatory effects, with some compounds showing IC values comparable to established anti-inflammatory drugs like diclofenac .

Antiviral Activity

In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have been investigated for antiviral activity. Some studies have reported that modifications in the pyrazole structure can lead to compounds with significant inhibitory effects on viral replication. For example, compounds based on similar structures showed over 50% inhibition in yellow fever virus assays .

Case Studies and Research Findings

Q & A

Q. What synthetic routes are commonly used to prepare 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, and how can reaction conditions be optimized?

The compound is synthesized via alkylation of 4-chloro-1-methyl-1H-pyrazole using bromo-ethanone derivatives. A typical method involves refluxing the pyrazole precursor with 2-bromo-1-(substituted aryl)ethanone in ethanol. Optimization includes:

- Solvent choice : Chloroform with HBr in acetic acid improves bromination efficiency .

- Catalyst control : Adding glacial acetic acid (5 drops) minimizes side reactions .

- Stoichiometry : A 1:1.05 molar ratio of pyrazole to brominating agent reduces over-bromination . Reaction progress is monitored via TLC, and yields are improved by stepwise reagent addition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

- 1H NMR : Disappearance of NH protons (δ ~12–13 ppm) confirms alkylation; aromatic protons appear at δ 6.92–7.94 ppm .

- 13C NMR : The carbonyl (C=O) resonates at ~192–194 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 278 for C₆H₆BrClN₂O) validate molecular weight .

- IR spectroscopy : C=O stretching at ~1700 cm⁻¹ confirms ketone functionality .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate its solid-state structure?

X-ray crystallography reveals a monoclinic Pn space group with two independent molecules per asymmetric unit. Key interactions include:

- C–H⋯O/N hydrogen bonds : Form a 3D framework, enhancing thermal stability .

- Br⋯Br interactions (3.599–3.650 Å): Contribute to dense packing, affecting solubility and melting points . The bromoethanone group adopts a planar conformation, with the carbonyl oriented toward the pyrazole ring, influencing solid-state reactivity .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological approaches include:

- Comparative solvent studies : Chloroform vs. DCM to assess bromination efficiency .

- Kinetic monitoring : In-situ NMR tracks intermediates (e.g., enol tautomers) to optimize reaction times .

- HPLC-MS analysis : Identifies byproducts like over-brominated derivatives, enabling purity adjustments . Controlled reagent addition rates (e.g., dropwise Br₂ in chloroform) minimize side reactions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Model transition states for SN2 reactions; electron-withdrawing groups (Cl, Br) increase electrophilicity at the α-carbon .

- Molecular electrostatic potential (MEP) maps : Highlight nucleophilic attack sites, validated by experimental regioselectivity data .

- Docking studies : Predict binding affinities for biological targets (e.g., enzyme active sites) to guide derivatization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.